RGB-286638 dihydrochloride is a potent, indenopyrazole-derived multi-targeted cyclin-dependent kinase (CDK) inhibitor, primarily utilized as a preclinical reference compound for transcriptional CDK blockade. Supplied as a highly water-soluble dihydrochloride salt, it demonstrates low-nanomolar inhibitory activity across a broad spectrum of CDKs, most notably CDK9 (IC50 = 1 nM), CDK1 (IC50 = 2 nM), and CDK2 (IC50 = 3 nM) [1]. Unlike highly selective cell-cycle inhibitors, RGB-286638 is specifically procured for its ability to downregulate RNA polymerase II phosphorylation, making it an essential tool compound for investigating p53-independent apoptosis and overcoming drug resistance in hematological malignancy models[2].
Substituting RGB-286638 dihydrochloride with generic pan-CDK inhibitors (e.g., flavopiridol) or selective CDK4/6 inhibitors (e.g., palbociclib) compromises both target profile and formulation workflows. Selective CDK4/6 inhibitors fail to inhibit CDK9, completely missing the transcriptional blockade required for p53-independent cytotoxicity in mutant cell lines [1]. Furthermore, attempting to substitute the target compound with its free base equivalent (CAS 784210-88-4) introduces severe processability bottlenecks; the free base exhibits poor aqueous solubility, whereas the dihydrochloride salt enables direct formulation in 5% dextrose at concentrations up to 20 mg/mL for stable intravenous (IV) administration in murine xenograft models without the need for toxic organic solvents [2].
For in vivo procurement, the salt form dictates processability. RGB-286638 dihydrochloride can be formulated as an aqueous solution for infusion at 20 mg/mL, remaining stable for up to 72 hours at ambient temperature [1]. In contrast, the free base form requires organic solvents (e.g., DMSO) for initial dissolution, which can introduce vehicle toxicity and precipitation risks in standard 5% dextrose IV bags [1].
| Evidence Dimension | Aqueous formulation stability for IV infusion |
| Target Compound Data | 20 mg/mL stable in aqueous solution (up to 72h at 15-25°C) |
| Comparator Or Baseline | RGB-286638 free base (requires DMSO/organic solvent reconstitution) |
| Quantified Difference | Elimination of organic solvent requirement for high-concentration (20 mg/mL) dosing |
| Conditions | Ambient temperature (15°C–25°C), diluted in 5% aqueous dextrose |
Procuring the dihydrochloride salt eliminates the need for complex organic solvent vehicles, ensuring reproducible and non-toxic intravenous dosing in xenograft models.
RGB-286638 distinguishes itself from first-generation pan-CDK inhibitors by its distinct selectivity profile favoring transcriptional CDKs. In cell-free kinase assays, it inhibits the transcriptional regulator CDK9 with an IC50 of 1 nM, while exhibiting lower potency against CDK6 and CDK7[1]. Compared to selective CDK4/6 inhibitors, which lack CDK9 activity entirely, this 1 nM potency against CDK9 is what drives the rapid downregulation of RNA polymerase II phosphorylation observed within 8 hours of treatment[1].
| Evidence Dimension | Kinase inhibition (IC50) |
| Target Compound Data | CDK9 IC50 = 1 nM; CDK1/2/4 IC50 = 2-4 nM |
| Comparator Or Baseline | Selective CDK4/6 inhibitors (inactive against CDK9) |
| Quantified Difference | Sub-nanomolar to 1 nM target engagement for CDK9 vs. complete lack of activity in CDK4/6-specific agents |
| Conditions | In vitro cell-free kinase profiling assay |
Buyers investigating transcriptional regulation and RNA polymerase II dynamics must select this compound over standard CDK4/6 inhibitors to ensure target engagement.
A primary procurement driver for RGB-286638 is its sustained efficacy in drug-resistant, p53-mutated models. In human multiple myeloma (MM) cell lines, RGB-286638 demonstrates half-maximally effective concentrations (EC50) of 20 to 70 nM at 48 hours, maintaining this potency in both wild-type p53 (MM.1S) and p53-mutant (U266, OPM1) lines [1]. Standard chemotherapeutics and p53-dependent agents typically show a multi-fold drop in efficacy in p53-deleted lines, making RGB-286638 a critical benchmark for p53-independent apoptosis research[1].
| Evidence Dimension | Cytotoxicity (EC50) in p53-mutant vs. wild-type cells |
| Target Compound Data | EC50 = 20–70 nM across both p53-wt and p53-mutant lines |
| Comparator Or Baseline | Standard p53-dependent agents (significant loss of efficacy in mutant lines) |
| Quantified Difference | Near-equivalent nanomolar potency regardless of p53 status |
| Conditions | 48-hour MTT viability assay in MM cell lines |
Provides a reliable, highly potent positive control for researchers developing therapies for high-risk, p53-deleted hematological malignancies.
Due to the high aqueous solubility of the dihydrochloride salt (up to 20 mg/mL), this compound is the ideal choice for laboratories conducting in vivo tumor growth inhibition studies requiring stable, DMSO-free IV administration [1].
As a potent inhibitor of CDK9 (IC50 = 1 nM), RGB-286638 is specifically suited for mechanistic studies investigating the downregulation of RNA polymerase II phosphorylation and subsequent transcriptional arrest [2].
Its uniform nanomolar cytotoxicity across both wild-type and p53-mutant cell lines makes it a critical reference material for screening novel therapeutics aimed at overcoming p53-deletion-mediated drug resistance in multiple myeloma [2].